![molecular formula C23H28F3N5O B2410869 N-(1-benzylpiperidin-4-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1775547-24-4](/img/structure/B2410869.png)
N-(1-benzylpiperidin-4-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzylpiperidin-4-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H28F3N5O and its molecular weight is 447.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Agent for Imaging of IRAK4 Enzyme in Neuroinflammation
The compound's analogs have been synthesized and evaluated for use in Positron Emission Tomography (PET) imaging, particularly for imaging the IRAK4 enzyme in neuroinflammation contexts. These developments could aid in the diagnosis and study of neurological conditions associated with inflammation (Wang et al., 2018).
Antineoplastic Tyrosine Kinase Inhibitor in Chronic Myelogenous Leukemia
Studies have explored the compound's analogs as antineoplastic tyrosine kinase inhibitors, specifically in the context of chronic myelogenous leukemia (CML). This research helps in understanding the drug's metabolism and its potential as a cancer treatment (Gong et al., 2010).
Anti-Angiogenic and DNA Cleavage Activities
Research into derivatives of the compound has shown significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer treatment by blocking blood vessel formation and inducing cytotoxic effects (Kambappa et al., 2017).
Protein Kinase B (PKB or Akt) Inhibition
The compound's analogs have been investigated as inhibitors of Protein Kinase B (Akt), a key component in intracellular signaling pathways regulating growth and survival. This is particularly relevant in cancer, where PKB signaling is often deregulated (McHardy et al., 2010).
Histamine H3 Receptor Ligands
Derivatives have been synthesized and tested for binding affinity to human histamine H3 receptors. This indicates potential applications in the development of drugs for neurological or psychiatric disorders (Sadek et al., 2014).
Antimicrobial Activity
Certain derivatives of the compound have shown antibacterial activity, suggesting potential for development into new antimicrobial agents (Merugu et al., 2010).
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F3N5O/c24-23(25,26)20-14-21(28-16-27-20)31-12-6-18(7-13-31)22(32)29-19-8-10-30(11-9-19)15-17-4-2-1-3-5-17/h1-5,14,16,18-19H,6-13,15H2,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQRTKLPZPSVDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)C4=NC=NC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
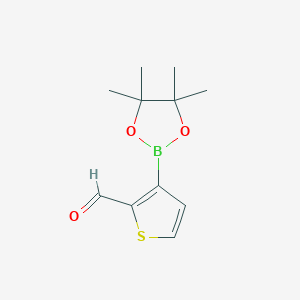
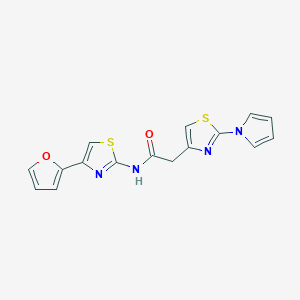
![1-(4-benzylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2410789.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide](/img/structure/B2410790.png)
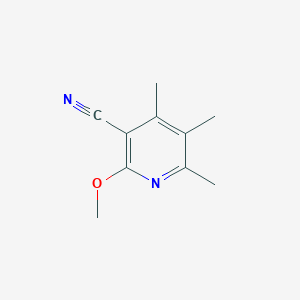
![N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2410797.png)
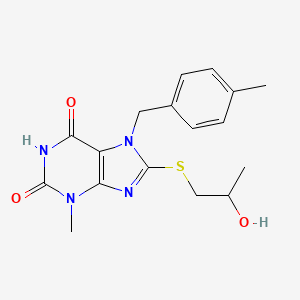
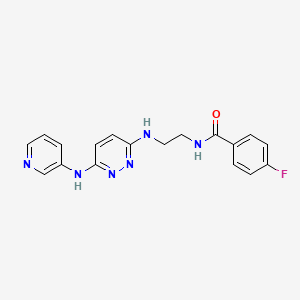
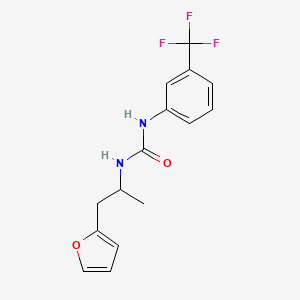
![methyl 7-(4-methoxyphenyl)-2-oxo-3-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate](/img/structure/B2410804.png)
![N-[(1S)-1-Cyanoethyl]-4-cyclohexylbenzamide](/img/structure/B2410805.png)
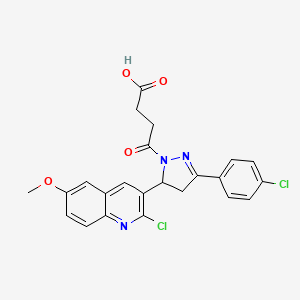
![2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2410808.png)
![4,4,5,5-Tetramethyl-2-[(Z)-3,3,3-trifluoro-2-phenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2410809.png)
